molecular formula C20H25N3O4 B2877955 N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034470-06-7

N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2877955
CAS No.: 2034470-06-7
M. Wt: 371.437
InChI Key: VMGFCNMZXRLNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a synthetic chemical compound of interest in medicinal chemistry and preclinical research, particularly for investigating new therapeutic agents. Its molecular structure incorporates two pharmaceutically relevant motifs: a cyclopenta[c]pyridazinone core and a 3,4-dimethoxyphenethyl group. The pyridazine heterocycle is known for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions, robust hydrogen-bonding capacity, and inherent polarity that can be advantageous in drug design . These properties are often exploited to improve solubility and target engagement in lead optimization programs. Researchers may explore this compound as a potential modulator of various enzymatic targets. The 3,4-dimethoxyphenethylamine moiety is a common structural element in bioactive molecules that can influence receptor binding. Meanwhile, the fused cyclopentapyridazinone system presents a privileged scaffold that may interact with kinase ATP-binding sites or other purine-binding protein domains. This compound is intended for research applications such as in vitro binding assays, enzymatic inhibition studies, and structure-activity relationship (SAR) profiling to elucidate its mechanism of action and potential research value. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-13(23-19(24)12-15-5-4-6-16(15)22-23)20(25)21-10-9-14-7-8-17(26-2)18(11-14)27-3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGFCNMZXRLNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide typically involves multiple steps:

    Formation of the Phenethyl Intermediate: The initial step involves the synthesis of the 3,4-dimethoxyphenethylamine. This can be achieved through the nitration of 3,4-dimethoxytoluene, followed by reduction to the corresponding amine.

    Cyclopenta[c]pyridazin Ring Formation: The cyclopenta[c]pyridazin ring system is synthesized separately, often starting from cyclopentanone and hydrazine, followed by cyclization and oxidation steps to form the desired ring structure.

    Coupling Reaction: The final step involves coupling the phenethylamine intermediate with the cyclopenta[c]pyridazin derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[c]pyridazin ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring in the phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohyd

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a dimethoxyphenethyl moiety and a cyclopenta[c]pyridazin core. The molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 324.41 g/mol. The presence of methoxy groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

1. Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in leukemia and solid tumors .
  • Neuroprotective Effects : Some studies highlight the neuroprotective properties of related compounds, suggesting they may have potential in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems or hormonal pathways .

Case Study 1: Antitumor Efficacy

A study conducted on structurally similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The study noted that the presence of the dimethoxyphenethyl group was crucial for enhancing cytotoxicity .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death by modulating antioxidant defenses and inhibiting apoptosis pathways .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntitumorSignificant cytotoxicity against leukemia cells
NeuroprotectiveReduces oxidative stress-induced cell death
Enzyme InhibitionInhibits specific cancer-related enzymes

Comparison with Similar Compounds

Target Compound

  • Core structure : Cyclopenta[c]pyridazin (bicyclic system with nitrogen atoms at positions 1 and 2).
  • 3,4-Dimethoxyphenethyl: Increases lipophilicity and may modulate receptor binding.

Comparative Compounds

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Core structure: Imidazo[1,2-a]pyridine (fused imidazole and pyridine rings). Key substituents:

  • Nitrophenyl and cyano groups: High polarity and electron-withdrawing effects.
  • Phenethyl and ester groups: Moderate lipophilicity.
    • Physical properties : Melting point = 243–245°C; molecular weight = 550.54 g/mol (calculated).

N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide DMSO solvate Core structure: Pyrido[4,3-d]pyrimidine (fused pyridine and pyrimidine rings). Key substituents:

  • Cyclopropyl and acetamide: Influence steric bulk and solubility.
    • Physical properties : Molecular weight = 693.53 g/mol (DMSO solvate).

Physicochemical and Functional Comparisons

Parameter Target Compound Compound 1l DMSO Solvate Compound
Molecular Formula C₂₅H₂₉N₃O₅ (hypothetical) C₂₈H₂₆N₄O₇ C₂₆H₂₃FIN₅O₄·C₂H₆OS
Molecular Weight ~467.52 g/mol 550.54 g/mol 693.53 g/mol
Core Heterocycle Cyclopenta[c]pyridazin Imidazo[1,2-a]pyridine Pyrido[4,3-d]pyrimidine
Key Functional Groups 3-Oxo, dimethoxyphenethyl, propanamide Nitrophenyl, cyano, ester Fluoro, iodo, cyclopropyl, acetamide
Melting Point Not reported 243–245°C Not reported
Solubility Likely low (high lipophilicity) Moderate (polar nitro/cyano groups) Enhanced in DMSO

Critical Observations

The 3-oxo group in the target compound may mimic carbonyl interactions seen in protease inhibitors, whereas the trioxo groups in the DMSO solvate compound suggest stronger electron-deficient character.

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target enhances lipophilicity (LogP ~3.5 estimated) compared to the polar nitrophenyl (Compound 1l, LogP ~2.8) and halogenated fluoro-iodophenyl (Compound 2, LogP ~4.2) groups.

Solubility and Bioavailability: The target’s high lipophilicity may limit aqueous solubility, necessitating formulation adjuvants. In contrast, Compound 1l’s nitro and cyano groups improve polarity, while the DMSO solvate leverages solvent interactions for enhanced solubility.

Research Implications

  • Drug Design : The target’s dimethoxyphenethyl group could optimize blood-brain barrier penetration relative to the nitro- and halogen-substituted analogs.
  • Activity Prediction : Structural analogs with pyrido[4,3-d]pyrimidine cores often target kinases or topoisomerases, suggesting the target may share similar mechanistic pathways.
  • Synthetic Challenges : The bicyclic cyclopenta[c]pyridazin core may require specialized ring-closing strategies compared to the imidazo[1,2-a]pyridine synthesis described in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.